molecular formula C13H10N2O2 B14544816 (Furan-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanone CAS No. 62366-37-4

(Furan-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanone

Cat. No.: B14544816
CAS No.: 62366-37-4
M. Wt: 226.23 g/mol
InChI Key: XDWDOYREABTNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Furan-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanone is a complex organic compound that features a furan ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanone typically involves the condensation of furan-2-carbaldehyde with 1-methyl-1H-benzimidazole-2-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

    Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the methanone linkage.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Furan-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its potential applications in materials science. Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Furan-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanone involves its interaction with specific molecular targets. The furan ring and benzimidazole moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Furan-2-yl)(1H-benzimidazol-2-yl)methanone: Lacks the methyl group on the benzimidazole moiety.

    (Thiophen-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanone: Contains a thiophene ring instead of a furan ring.

    (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone: Contains an imidazole ring instead of a benzimidazole ring.

Uniqueness

(Furan-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanone is unique due to the presence of both the furan ring and the methylated benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62366-37-4

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

furan-2-yl-(1-methylbenzimidazol-2-yl)methanone

InChI

InChI=1S/C13H10N2O2/c1-15-10-6-3-2-5-9(10)14-13(15)12(16)11-7-4-8-17-11/h2-8H,1H3

InChI Key

XDWDOYREABTNBL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.